Product packaging for 4-Ethoxy-3-hydroxybenzoic acid(Cat. No.:CAS No. 90536-50-8)

4-Ethoxy-3-hydroxybenzoic acid

Cat. No.: B1661409
CAS No.: 90536-50-8
M. Wt: 182.17 g/mol
InChI Key: JKWUXAUMKMGUMB-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

4-Ethoxy-3-hydroxybenzoic acid is a derivative of benzoic acid, a family of compounds that are ubiquitous in nature and synthetic chemistry. ontosight.airasayanjournal.co.in Research into benzoic acid derivatives is a vast and multifaceted field, driven by their diverse applications as precursors in the synthesis of pharmaceuticals, agrochemicals, polymers, and liquid crystals. ontosight.aicymitquimica.com Phenolic compounds, specifically hydroxybenzoic acids, are secondary metabolites in most plants and are important components of the human diet due to their potential antioxidant activity. rasayanjournal.co.invu.edu.au

The specific arrangement of substituents on the benzene (B151609) ring of a benzoic acid derivative dramatically influences its chemical and biological properties. nih.govffhdj.com For instance, the number and position of hydroxyl groups on the phenolic ring are critical determinants of antioxidant and antiradical efficiency. nih.govmdpi.com Structurally similar compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 3-ethoxy-4-hydroxybenzoic acid, have been investigated for their roles in the development of liquid crystals and for their potential antimicrobial and anti-inflammatory effects, respectively. ontosight.airesearchgate.net The study of this compound builds upon this extensive foundation, seeking to understand how its unique ethoxy and hydroxyl arrangement imparts specific functionalities.

Overview of Established Research Areas and Emerging Interests

While dedicated research on this compound is still developing, the investigation of its isomers and structurally related compounds provides a framework for its established and emerging areas of interest.

Established Research:

Chemical Synthesis: The synthesis of hydroxybenzoic acid derivatives is a well-established area of chemical research. Methodologies often involve the etherification or esterification of precursor benzoic acid derivatives. ontosight.airasayanjournal.co.in For example, a common route to produce alkoxy-substituted benzoic acids is the reaction of a hydroxybenzoic acid with an alkyl halide in the presence of a base. ontosight.ai Photochemical rearrangements and iron-catalyzed reactions of phenols also represent viable synthetic pathways. cdnsciencepub.comresearchgate.net

Antioxidant Properties: A significant body of research exists on the antioxidant activities of hydroxybenzoic acids. nih.govmdpi.com The capacity of these molecules to scavenge free radicals is a key area of investigation. Studies on various hydroxybenzoic acids demonstrate that their antioxidant strength is closely linked to the number and position of hydroxyl groups. nih.gov For instance, compounds with multiple hydroxyl groups, like 3,4,5-trihydroxybenzoic acid (gallic acid), often exhibit the highest radical scavenging activity. nih.govmdpi.com It is an area of active inquiry to determine how the ethoxy group in this compound modulates the antioxidant potential of the adjacent hydroxyl group.

Emerging Interests:

Metabolic Studies: The identification of related compounds as metabolites of pharmaceuticals has opened an emerging research avenue. For example, 4-ethoxy-2-hydroxybenzoic acid has been identified as a metabolite of the gastroprokinetic agent mosapride. sigmaaldrich.cn This suggests that this compound could also be a metabolite in biological systems, prompting further investigation into its metabolic pathways and toxicological profile.

Materials Science: Benzoic acid derivatives are utilized as building blocks for functional materials. cdnsciencepub.com Vanillic acid, which differs from the target compound only by a methoxy (B1213986) group instead of an ethoxy group, is used in the synthesis of liquid crystal copolyesters. researchgate.net This precedent suggests a potential application for this compound in the design of new polymers and liquid crystalline materials.

Table 1: Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H10O4 uni.lu
Molecular Weight182.17 g/mol scbt.com
CAS Number90536-50-8 bldpharm.com
IUPAC NameThis compound uni.lu
InChIKeyJKWUXAUMKMGUMB-UHFFFAOYSA-N uni.lu

Current Gaps and Future Directions in Scholarly Inquiry

The academic landscape for this compound reveals several gaps, which in turn highlight promising directions for future research.

Current Gaps:

Limited Specific Data: There is a notable scarcity of published studies focusing specifically on this compound. Much of the current understanding is inferred from research on its isomers, such as 3-ethoxy-4-hydroxybenzoic acid, and other closely related hydroxybenzoic acids. ontosight.ainih.gov

Biological Activity Profile: While the antioxidant potential can be hypothesized based on its structure, a comprehensive evaluation of its biological activities is lacking. ontosight.ai The antimicrobial, anti-inflammatory, and potential enzyme-inhibiting properties have not been thoroughly investigated. ontosight.ai

Natural Occurrence: Unlike many other hydroxybenzoic acids, the natural occurrence of this compound is not well-documented. ontosight.ai

Future Directions:

Targeted Synthesis and Characterization: The development of efficient and scalable synthesis methods for this compound is a crucial first step. ontosight.ai This would enable more extensive research into its properties and potential applications.

Comprehensive Biological Evaluation: Future studies should aim to systematically screen the compound for a range of biological activities. This includes quantitative antioxidant assays, testing against various microbial strains, and investigating its effects on inflammatory pathways and specific enzyme targets. ontosight.ainih.gov

Exploration in Materials Science: Following the precedent of related compounds like vanillic acid, future research could explore the incorporation of this compound into polymers to create novel materials, such as liquid crystals or biodegradable polyesters, with unique thermal or optical properties. researchgate.net

Metabolomic and Pharmacokinetic Studies: Investigating whether this compound is a metabolite of existing drugs or xenobiotics is a key area for future inquiry. sigmaaldrich.cn Understanding its absorption, distribution, metabolism, and excretion (ADME) profile would be essential for any potential therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1661409 4-Ethoxy-3-hydroxybenzoic acid CAS No. 90536-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWUXAUMKMGUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540570
Record name 4-Ethoxy-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-50-8
Record name 4-Ethoxy-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-hydroxybenzoic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Traditional methods for synthesizing 4-Ethoxy-3-hydroxybenzoic acid rely on well-understood, multi-step organic reactions. These routes often involve the protection of reactive functional groups to ensure the desired substitution pattern.

A common and effective strategy involves a two-step sequence: initial protection of the carboxylic acid group via esterification, followed by a selective etherification of the target hydroxyl group.

Esterification: The starting material, protocatechuic acid, is first converted to its corresponding ester, typically ethyl protocatechuate. This is achieved by reacting it with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. This step protects the carboxylic acid from participating in subsequent reactions.

Etherification: The resulting ester, ethyl 3,4-dihydroxybenzoate, is then ethylated. The key to this synthesis is achieving regioselectivity, as the molecule has two phenolic hydroxyl groups. The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the one at the C3 position. This difference in reactivity allows for preferential ethylation at the C4 position under carefully controlled conditions.

Hydrolysis: The final step involves the hydrolysis of the ethyl ester group back to a carboxylic acid, yielding the final product, this compound.

The preparation of regioselectively protected protocatechuic acid derivatives can be challenging due to the similar reactivity of the two phenolic hydroxyls. mdpi.com

The Williamson ether synthesis is the cornerstone reaction for the etherification step in this synthetic pathway. This reaction proceeds via an SN2 mechanism. mdpi.com

The process involves:

Deprotonation: The phenolic hydroxyl group of the protocatechuate ester is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. Due to its higher acidity, the 4-OH group is deprotonated preferentially.

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking an ethylating agent like ethyl bromide or diethyl sulfate (B86663). This SN2 reaction forms the ether linkage.

Hydrolysis: As with the general esterification-etherification approach, the synthesis is completed by hydrolyzing the ester to reveal the carboxylic acid.

For primary alkyl halides like ethyl bromide, this method gives good results, as elimination reactions are less likely to compete with the desired substitution.

Table 1: Typical Conditions for Williamson Ether Synthesis of Benzoic Acid Derivatives

ParameterDetailsReference
Starting Material 2-nitro-4-hydroxybenzoic acid
Reagents Ethyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2 eq)
Solvent Dimethylformamide (DMF)
Temperature 80°C
Time 12 hours
Yield 76% (for 4-Ethoxy-2-nitrobenzoic acid)

Direct alkylation of protocatechuic acid offers a more atom-economical route by avoiding the protection-deprotection steps of the carboxyl group. However, this approach requires precise control to prevent side reactions, such as esterification of the carboxylic acid or alkylation of the wrong hydroxyl group.

Phase-transfer catalysis (PTC) is a technique employed to improve the selectivity and efficiency of direct alkylation. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the ethylating agent. crdeepjournal.org This method can enhance reaction rates and help minimize the formation of isomeric byproducts by allowing the reaction to proceed under milder conditions.

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For this compound, this includes microwave-assisted techniques and the use of aqueous or solvent-free reaction systems.

Microwave-assisted organic synthesis is a green chemistry technique known for dramatically reducing reaction times, often from hours to minutes, and improving product yields. ajrconline.orgijprdjournal.com The use of microwave irradiation can provide rapid and uniform heating of the reaction mixture, leading to better control over reaction kinetics and a reduction in the formation of side products. ijprdjournal.com This technology has been successfully applied to various traditional reactions, including the synthesis of flavonoid derivatives and other phenolic compounds. nih.govsemanticscholar.org Replacing conventional heating with microwave assistance is a viable strategy for scaling up the synthesis of ethoxylated benzoic acid derivatives.

Table 2: Comparison of Microwave vs. Conventional Synthesis

MethodReaction TimeKey AdvantagesReference
Microwave-Assisted MinutesRapid heating, increased reaction rates, higher yields, reduced side products, energy efficient. ajrconline.orgijprdjournal.com
Conventional Heating HoursWell-established, simple equipment. ajrconline.org

Green synthesis strategies aim to minimize or eliminate the use of hazardous organic solvents.

Phase-Transfer Catalysis in Aqueous Media: As mentioned in section 2.1.3, phase-transfer catalysis (PTC) is a powerful tool for conducting reactions in biphasic systems, often utilizing water as one of the phases. google.com This avoids the need for expensive, toxic, and often anhydrous organic solvents. The ability to react a water-soluble salt of the phenolic acid with an organic-soluble ethylating agent makes PTC an attractive green method for the synthesis of this compound and its derivatives. google.com

Biocatalytic and Enzymatic Synthesis Pathways

The synthesis of this compound and its precursors can be achieved through biocatalytic and enzymatic routes, offering an alternative to traditional chemical synthesis. One notable enzymatic pathway involves the use of 4-coumarate:CoA ligase (4CL) enzymes. These enzymes are capable of activating a variety of cinnamic and benzoic acids by ligating them with coenzyme A (CoA). Specifically, the 4CL2 isoform from Arabidopsis thaliana has demonstrated the ability to convert a range of substituted cinnamic acids, including 4-ethoxy-3-hydroxy-cinnamic acid, into their corresponding CoA thioesters. d-nb.inforesearchgate.net This enzymatic activation is a key step in biosynthetic cascades that can lead to the formation of various valuable compounds. d-nb.inforesearchgate.net

Another approach involves the microbial synthesis of related hydroxybenzoic acids, which can serve as precursors. For instance, Escherichia coli has been engineered to produce 4-hydroxybenzoic acid (4HBA) from L-tyrosine through a multi-enzyme cascade. nih.gov This process has been optimized to achieve high conversion rates. nih.gov While this specific example produces 4-hydroxybenzoic acid, similar metabolic engineering strategies could potentially be adapted for the synthesis of this compound by utilizing appropriate precursors and enzymes.

The table below summarizes key enzymes and their roles in the biocatalytic synthesis relevant to this compound and its precursors.

EnzymeSource OrganismSubstrate(s)Product(s)
4-coumarate:CoA ligase 2 (4CL2)Arabidopsis thaliana4-ethoxy-3-hydroxy-cinnamic acid, ATP, CoA4-ethoxy-3-hydroxy-cinnamoyl-CoA, AMP
L-amino acid deaminaseProteus mirabilisL-tyrosine4-hydroxyphenylpyruvate
Hydroxymandelate synthaseAmycolatopsis orientalis4-hydroxyphenylpyruvate4-hydroxymandelate
(S)-mandelate dehydrogenasePseudomonas putida(S)-mandelateBenzoylformate
Aldehyde dehydrogenaseSaccharomyces cerevisiaeBenzaldehydeBenzoic acid

Chemical Reactivity and Derivative Formation

Oxidation Reactions and Product Characterization

The oxidation of this compound and its related compounds can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the related compound 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with potassium permanganate (B83412) (KMnO4) in an acidic medium yields 3-ethoxy-4-hydroxybenzoic acid. researchgate.net This reaction follows pseudo-first-order kinetics. researchgate.net

In a different context, cytochrome P450 enzymes can catalyze the oxidation of similar structures. For example, the enzyme CYP199A4 is capable of oxidizing 4-ethoxybenzoic acid to 4-hydroxybenzoic acid with high efficiency. adelaide.edu.au This enzymatic oxidation demonstrates high regioselectivity. adelaide.edu.au While direct oxidation studies on this compound are not extensively detailed, the reactivity of the aromatic ring and its substituents suggests that it would be susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the ether linkage under stronger oxidizing conditions. The hydroxyl and ethoxy groups on the aromatic ring influence the sites of oxidation.

The table below outlines the oxidation of a related compound.

Starting MaterialOxidizing AgentProduct
3-Ethoxy-4-hydroxybenzaldehydePotassium permanganate (KMnO4)3-Ethoxy-4-hydroxybenzoic acid researchgate.net

Reduction Reactions and Derivative Formation

The formation of derivatives through reactions involving the carboxylic acid group is a common strategy. For example, the synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine.

Hydrolysis Pathways of Ester and Ether Derivatives

Esters of this compound can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid and the corresponding alcohol. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis, also known as saponification, is irreversible and goes to completion. libretexts.org

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would result in the formation of 3,4-dihydroxybenzoic acid (protocatechuic acid) and the corresponding ethyl halide. The selective cleavage of the ethoxy group without affecting other functional groups would require specific reagents and conditions.

The table below summarizes the hydrolysis of ester derivatives.

Derivative TypeReaction ConditionProducts
EsterAcidic (e.g., H2SO4, H2O)This compound, Alcohol libretexts.org
EsterBasic (e.g., NaOH, H2O)Sodium 4-ethoxy-3-hydroxybenzoate, Alcohol libretexts.org

Functionalization for Advanced Chemical Structures (e.g., Schiff Bases, Hydrazide-Hydrazones)

The carboxylic acid group of this compound can be converted into a hydrazide, which is a key intermediate for synthesizing more complex structures like Schiff bases and hydrazide-hydrazones. The synthesis of the hydrazide typically involves the reaction of the corresponding ester (e.g., ethyl 4-ethoxy-3-hydroxybenzoate) with hydrazine (B178648) hydrate.

Once the hydrazide is formed, it can be condensed with various aldehydes or ketones to produce hydrazide-hydrazones. nih.gov These compounds contain an azomethine group (-NH-N=CH-) and have been a focus of research due to their diverse biological activities. nih.govjrespharm.commdpi.com The synthesis is often carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. nih.govchemmethod.com

Schiff bases, which contain an imine or azomethine group, can also be synthesized from derivatives of this compound. This typically involves the reaction of an amino-functionalized derivative with an aldehyde or ketone. acs.orgmdpi.com These functionalization reactions open up avenues for creating a wide range of advanced chemical structures with potential applications in various fields.

The table below outlines the synthesis of hydrazide-hydrazones from a related starting material.

Starting MaterialReagent 1Reagent 2Product Type
Ethyl p-hydroxybenzoateHydrazine hydrateAromatic aldehydeSchiff base (Hydrazide-hydrazone) chemmethod.com

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the number and types of atoms and their interconnectivity.

The expected ¹H-NMR spectrum of 4-Ethoxy-3-hydroxybenzoic acid would exhibit characteristic signals corresponding to the aromatic protons, the ethoxy group protons, and the acidic proton of the carboxylic acid, as well as the phenolic hydroxyl proton. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. The carboxylic acid and phenolic hydroxyl protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H 7.5 - 7.7 d ~2
Aromatic H 7.4 - 7.6 dd ~8, ~2
Aromatic H 6.8 - 7.0 d ~8
-OCH₂CH₃ 4.0 - 4.2 q ~7
-OCH₂CH₃ 1.3 - 1.5 t ~7
-COOH 10.0 - 13.0 br s -

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments in a molecule. For this compound, nine distinct signals would be expected in the ¹³C-NMR spectrum, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift (δ 165-175 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with those attached to oxygen atoms (C3 and C4) being the most downfield in this region. The methylene and methyl carbons of the ethoxy group would have characteristic upfield shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 167.0 - 172.0
C-OH (Aromatic) 145.0 - 150.0
C-OEt (Aromatic) 148.0 - 153.0
C-COOH (Aromatic) 120.0 - 125.0
Aromatic CH 115.0 - 125.0
Aromatic CH 112.0 - 118.0
Aromatic CH 110.0 - 115.0
-OCH₂CH₃ 63.0 - 68.0

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. The exact mass of this compound (C₉H₁₀O₄) is 182.0579 g/mol . uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. uni.lu

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₉H₁₁O₄⁺ 183.0652
[M-H]⁻ C₉H₉O₄⁻ 181.0506

Source: Predicted data from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio and inducing its fragmentation to observe the resulting fragment ions. This technique provides valuable information about the structure of the molecule.

While specific experimental MS/MS data for this compound is not widely published, predictable fragmentation pathways can be inferred. Common fragmentation patterns for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this compound, fragmentation of the ethoxy group, such as the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄), would also be expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a compound and for its quantification in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds.

FTIR spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its bonds. The spectrum of the closely related compound, 4-ethoxy-3-hydroxybenzaldehyde, shows characteristic peaks that can be extrapolated to identify the functional groups in this compound. chemicalbook.com For instance, the presence of a broad absorption band in the high-wavenumber region is indicative of the O-H stretching vibration of the hydroxyl and carboxylic acid groups. The strong, sharp absorption band in the carbonyl region is characteristic of the C=O stretching vibration of the carboxylic acid. Furthermore, the spectrum exhibits bands corresponding to the C-O-C stretching of the ethoxy group, as well as aromatic C-H and C=C stretching and bending vibrations.

Key characteristic FTIR absorption bands for this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic Hydroxyl & Carboxylic AcidO-H Stretch3400 - 2500 (broad)
Carboxylic AcidC=O Stretch1710 - 1680
Aromatic RingC=C Stretch1610 - 1580
Ethoxy GroupC-H Stretch (aliphatic)2980 - 2850
Ether LinkageC-O-C Asymmetric Stretch1260 - 1200
Ether LinkageC-O-C Symmetric Stretch1050 - 1020
Aromatic RingC-H Out-of-plane Bend900 - 675

Note: The exact positions of the peaks can be influenced by the sample state (solid, liquid, or gas) and intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique "molecular fingerprint" of a compound. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. For substituted benzoic acids, Raman spectra offer detailed information about the skeletal vibrations of the aromatic ring and the substituent groups. ias.ac.in Studies on various benzoic acid derivatives have demonstrated the utility of Raman spectroscopy in elucidating structural details. researchgate.netindexcopernicus.com

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing~1600Strong
Carboxylic Acid C=O Stretch~1650Medium-Strong
Aromatic C-H In-plane Bend~1170Medium
Ring Trigonal Bending~1000Strong
Ethoxy Group C-C Stretch~850Medium
Aromatic Ring PuckeringBelow 600Medium-Weak

Note: Raman intensities can vary significantly and are dependent on the change in polarizability during the vibration.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures, natural extracts, or other complex samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic acids. In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation of this compound is achieved by optimizing the mobile phase composition, which often consists of a mixture of water (acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, set at the wavelength of maximum absorbance for the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

A representative HPLC method for the analysis of hydroxybenzoic acids is detailed below.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at ~254 nm or Diode Array Detector (DAD)
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, resulting from its polar functional groups (hydroxyl and carboxylic acid), direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization agents for phenolic acids include silylating agents (e.g., BSTFA, TMCS), which replace the active hydrogens of the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether-ester derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. The GC-MS data for 3-Ethoxy-4-hydroxybenzoic acid shows characteristic fragment ions that can be used for its identification. nih.gov

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Temperature Program Ramped from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 300 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

For the analysis of this compound in highly complex matrices, such as biological fluids or environmental samples, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govmdpi.com GC × GC utilizes two columns with different stationary phase selectivities (e.g., non-polar in the first dimension and polar in the second dimension) connected by a modulator. uva.nlacs.org

This orthogonal separation mechanism distributes the components of a mixture over a two-dimensional plane, resulting in a dramatic increase in peak capacity and resolution. chemistry-matters.com This allows for the separation of the target analyte from co-eluting matrix components, leading to more accurate identification and quantification. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GC × GC-TOF-MS provides a powerful tool for both targeted and non-targeted analysis of complex samples containing phenolic compounds. ansl.edu.pl The enhanced separation and sensitivity make it possible to detect and identify trace levels of this compound and its metabolites. gcms.cz

Parameter Configuration
First Dimension Column (¹D) Non-polar (e.g., PDMS-based)
Second Dimension Column (²D) Polar (e.g., PEG-based)
Modulator Thermal or Cryogenic
Modulation Period 2 - 8 seconds
Detector Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID)
Data Analysis Contour plot visualization and specialized software for peak identification and integration

Crystallographic and Thermal Analysis

The structural and thermal properties of this compound are crucial for understanding its solid-state behavior, particularly in the context of polymorphism and the formation of co-crystals. Techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are instrumental in this characterization.

Powder X-Ray Diffraction (PXRD) for Crystalline Structure Analysis

For instance, in co-crystal screening studies, PXRD is the primary tool to confirm the formation of a new crystalline phase, distinct from the starting materials. nih.govresearchgate.net The appearance of new diffraction peaks that are not present in the diffractograms of the individual components is a clear indication of co-crystal formation. nih.govresearchgate.net The technique is also used to identify different polymorphic forms of co-crystals, which may exhibit different physical properties. researchgate.net

In the broader context of hydroxybenzoic acids, PXRD has been used to:

  • Confirm the crystalline nature and solve the crystal structures of co-crystals involving positional isomers of acetamidobenzoic acid. mdpi.com
  • Characterize novel co-crystals of drugs with various hydroxybenzoic acid derivatives, where unique PXRD patterns confirm the new solid phases. google.comgoogle.comcambridge.org
  • Study the crystal structure of materials exhibiting liquid crystalline phases, where PXRD reveals the layer structure and the state of order within the layers. researchgate.net
  • The general methodology for PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline solid. google.com

    While a specific PXRD pattern for this compound is not presented, the established use of PXRD for analogous compounds underscores its importance in the structural characterization of this and related materials.

    Differential Scanning Calorimetry (DSC) in Co-crystal Research

    Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of this compound and its potential co-crystals, DSC is a critical tool.

    DSC analysis can confirm the formation of a co-crystal by showing a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the individual components. mdpi.com For example, the formation of co-crystals between the drug Itraconazole and 4-aminobenzoic acid was confirmed by a unique melting endotherm in the DSC thermogram. researchgate.net Similarly, the thermal behavior of carbamazepine (B1668303) co-crystals with acetamidobenzoic acid isomers was investigated using DSC, which indicated the formation of non-hydrated/non-solvated crystalline products. mdpi.com

    The technique is also invaluable for investigating polymorphism in co-crystals. Different polymorphic forms will exhibit distinct thermal behaviors, such as different melting points or the presence of solid-solid phase transitions, which can be detected by DSC. researchgate.net

    Furthermore, DSC is employed to determine the thermodynamic stability of co-crystals. By studying the solid-liquid phase diagrams constructed from DSC data, the stoichiometry of the co-crystal can be conclusively determined. researchgate.net While specific DSC data for this compound is not available in the search results, the melting point of the related compound, 4-Ethoxybenzoic acid, is reported to be in the range of 197-199 °C. sigmaaldrich.comchemicalbook.com

    The following table summarizes the application of DSC in the characterization of co-crystals involving hydroxybenzoic acid derivatives, which is directly relevant to the study of this compound.

    Application of DSC Findings References
    Co-crystal Formation Confirmation A single, sharp melting endotherm different from the individual components indicates the formation of a new co-crystalline phase. mdpi.com
    Polymorphism Investigation Different polymorphic forms of a co-crystal exhibit distinct melting points and/or solid-solid phase transitions. researchgate.net
    Thermodynamic Stability and Stoichiometry Construction of solid-liquid phase diagrams from DSC data allows for the determination of co-crystal stoichiometry and relative stability. researchgate.net
    Thermal Behavior of Drug Co-crystals DSC is used to characterize the thermal properties of co-crystals of active pharmaceutical ingredients with hydroxybenzoic acids, providing crucial data for formulation development. researchgate.netgoogle.com

    Electrochemical Characterization

    The electrochemical behavior of this compound provides insights into its redox properties, which are relevant to its potential applications in areas such as antioxidant activity and electro-organic synthesis. Cyclic voltammetry is the primary technique used for this characterization.

    Cyclic Voltammetry for Redox Potential Studies

    Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a species in solution. It involves scanning the potential of a working electrode and measuring the resulting current. While specific CV data for this compound is not explicitly detailed in the provided search results, the electrochemical behavior of structurally similar phenolic and benzoic acid derivatives has been investigated, providing a framework for understanding its potential redox properties.

    Studies on various phenols and anilines have utilized CV to determine their oxidation potentials. rsc.org The experimental setup typically involves a three-electrode system with a working electrode (e.g., glassy carbon or platinum), a reference electrode, and a counter electrode in a suitable solvent containing a supporting electrolyte. rsc.orgresearchgate.net The resulting voltammogram plots current versus potential, revealing information about the oxidation and reduction processes.

    For example, the CV of lignin (B12514952) model compounds, which share structural motifs with this compound, has been studied to understand their electro-oxidation mechanisms. researchgate.net These studies show that the presence of certain functional groups and the reaction medium can significantly influence the redox potentials and the nature of the electrochemical reactions. researchgate.net

    The redox potential of phenolic compounds is a key parameter in evaluating their antioxidant activity. The oxidation efficiency of some phenolic mediators in laccase systems has been shown to be proportional to their redox potentials, up to a certain value. researchgate.net While a precise redox potential for this compound is not provided, it is known that the oxidation of related compounds can proceed via mechanisms involving the formation of radical intermediates. researchgate.net

    The electrochemical reduction of halogenated hydroxybenzonitriles has also been investigated using CV, demonstrating that the number and position of substituents on the benzene (B151609) ring dramatically affect the reduction potentials and pathways. researchgate.net This highlights the sensitivity of electrochemical techniques to the molecular structure.

    The following table outlines the general parameters and findings from cyclic voltammetry studies on related phenolic compounds, which can be extrapolated to predict the expected behavior of this compound.

    Parameter Description Relevance to this compound
    Working Electrode Material at which the electrochemical reaction of interest occurs (e.g., Glassy Carbon, Platinum). rsc.orgresearchgate.net The choice of electrode material can influence the observed redox potentials and kinetics.
    Solvent/Electrolyte System The medium in which the analysis is performed (e.g., Acetonitrile, Dimethylformamide with a supporting electrolyte like TMABF4). rsc.orgresearchgate.net The solvent and electrolyte can affect the solubility of the analyte and the stability of the redox species.
    Scan Rate The rate at which the potential is swept. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process. rsc.org Would be used to investigate the nature of the redox processes of this compound.
    Oxidation/Reduction Potentials The potentials at which oxidation and reduction peaks appear in the voltammogram. researchgate.net These values would quantify the ease with which this compound can be oxidized or reduced, which is related to its antioxidant potential.

    Computational and Theoretical Investigations

    Quantum Chemical Studies

    Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of 4-Ethoxy-3-hydroxybenzoic acid.

    Electronic structure calculations are used to understand the distribution of electrons within the this compound molecule, which is crucial for predicting its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.

    Table 1: Representative Calculated Electronic Properties of Analogous Phenolic Compounds This table presents typical values for related compounds to infer the expected properties of this compound.

    ParameterTypical Calculated Value (a.u.)Significance
    HOMO Energy~ -0.22 to -0.25Indicates electron-donating capacity (antioxidant potential)
    LUMO Energy~ -0.07 to -0.09Indicates electron-accepting capacity
    HOMO-LUMO Gap (ΔE)~ 0.15 to 0.16Relates to chemical reactivity and stability

    For phenolic compounds like this compound, a primary aspect of their chemical reactivity, particularly as antioxidants, involves neutralizing free radicals. Theoretical calculations can predict the most likely mechanisms for this activity. The main mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

    Theoretical studies on simpler hydroxybenzoic acids, such as 3,4-dihydroxybenzoic acid, have shown that the reaction with hydroxyl radicals is predominantly governed by the HAT mechanism. researchgate.net In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it. The feasibility of HAT is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily abstracted. For this compound, the O-H bond at position 3 is the expected site for HAT. Calculations on similar phenolic structures suggest that this mechanism is highly favorable. researchgate.netacademie-sciences.fr

    In polar solvents, the SPLET mechanism can become competitive. However, for many phenolic antioxidants, HAT is considered a key pathway. nih.gov Electron Transfer (ET) is the initial step in the SET-PT mechanism, and its likelihood can be assessed by calculating the Ionization Potential (IP).

    Structure-Activity Relationship (SAR) Modeling

    SAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

    QSAR models correlate biological activity with physicochemical properties or calculated molecular descriptors. For a series of derivatives of this compound, a QSAR model could be developed to predict their antioxidant, antimicrobial, or enzyme inhibitory activities. mdpi.com

    The development of a QSAR model involves calculating a variety of molecular descriptors. academie-sciences.frimist.ma Studies on other phenolic acids have successfully used descriptors such as:

    Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule.

    Thermodynamic Descriptors: Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE), which are particularly relevant for predicting antioxidant activity. nih.gov

    Topological and Steric Descriptors: Molecular weight, logP (lipophilicity), and various connectivity indices that describe the size, shape, and branching of the molecule.

    A typical QSAR equation would take the form: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

    For derivatives of this compound, the lipophilicity conferred by the ethoxy group and the electronic effects of substituents on the aromatic ring would likely be significant contributors to the QSAR model.

    Table 2: Common Descriptors in QSAR Studies of Phenolic Acids

    Descriptor TypeExample DescriptorsRelevance
    ElectronicHOMO Energy, Dipole MomentElectron donating/withdrawing effects, polarity
    ThermodynamicO-H Bond Dissociation Enthalpy (BDE)Hydrogen atom donation potential (antioxidant activity)
    LipophiliclogPMembrane permeability, hydrophobic interactions
    TopologicalBalaban Index, Molecular ConnectivityMolecular size, shape, and branching

    3D-QSAR methods provide a more detailed understanding by considering the three-dimensional structure of the molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

    In a hypothetical 3D-QSAR study on a series of this compound analogs, the molecules would first be aligned based on a common substructure. Then, steric and electrostatic fields around each molecule would be calculated. nih.gov The resulting model is often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely enhance or diminish activity. researchgate.net

    Steric Contour Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours could suggest regions where bulk is detrimental.

    Electrostatic Contour Maps: Blue contours might highlight areas where positive charges (or electron-withdrawing groups) are preferred, whereas red contours could show where negative charges (or electron-donating groups) would increase activity.

    Such a study would provide crucial guidance for rationally designing novel derivatives of this compound with improved biological profiles. nih.gov

    Molecular Modeling and Docking Studies

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

    A molecular docking study of this compound would involve a specific protein target, for example, an enzyme implicated in inflammation like cyclooxygenase (COX) or a bacterial enzyme. mdpi.comphcog.com The study would predict the binding affinity, often expressed as a docking score (e.g., in kcal/mol), and the specific interactions that stabilize the ligand in the enzyme's active site.

    Key interactions for this compound would likely include:

    Hydrogen Bonding: The carboxylate and hydroxyl groups are potent hydrogen bond donors and acceptors, likely forming critical interactions with polar amino acid residues (e.g., Serine, Aspartate, Arginine) in the active site. mdpi.com

    Hydrophobic Interactions: The benzene (B151609) ring and the ethyl chain of the ethoxy group can form hydrophobic or van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine).

    π-π Stacking: The aromatic ring could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

    The results from docking studies on similar benzoic acid derivatives against various enzymes have demonstrated the importance of these interactions in determining binding affinity. nih.govmdpi.com

    Table 3: Representative Molecular Docking Results for Benzoic Acid Derivatives with Protein Targets This table summarizes findings from studies on analogous compounds to illustrate potential interactions for this compound.

    Analogous CompoundProtein TargetReported Docking Score (kcal/mol)Key Interacting Residues (Example)
    Protocatechuic acid (3,4-dihydroxybenzoic acid)Snake Venom Metalloproteinase (SVMP)-5.6SER168, GLY109, HIS142
    Gentisic acid (2,5-dihydroxybenzoic acid)SARS-CoV-2 Main Protease-42.13 (arbitrary units)Not specified
    Ethyl 3,4,5-trihydroxybenzoateCyclooxygenase-2 (COX-2)-8.1Not specified

    Ligand-Protein Interaction Predictions

    At present, specific molecular docking studies detailing the interaction of this compound with a wide range of protein targets are not extensively available in the published literature. However, the general principles of how phenolic compounds interact with proteins are well-established and can be extrapolated. It is anticipated that the hydroxyl and carboxylic acid groups of this compound would be key participants in forming hydrogen bonds with amino acid residues in a protein's binding pocket. The ethoxy group may contribute to hydrophobic interactions.

    Computational studies on closely related phenolic acids have demonstrated their ability to interact with various enzymes through these types of forces. For instance, in silico analyses of phenolic-protein interactions often reveal binding via hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can alter the protein's conformation and function researchgate.netfao.orgconsensus.app. Molecular docking simulations for other ortho-substituted phenols have been used to predict whether a molecule is likely to act as a substrate or an inhibitor for an enzyme like tyrosinase, based on its orientation and proximity to key active site residues nih.govmdpi.com.

    Binding Affinity Computations

    Quantitative predictions of the binding affinity of this compound for specific protein targets are not yet widely reported. Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. Lower binding energy values typically indicate a more stable and favorable interaction.

    For context, molecular docking studies on other phenolic compounds have been used to predict their binding affinities for various proteins. For example, docking analyses of flavonoids with enzymes and milk proteins have been used to screen for potential nutraceutical applications researchgate.netfao.orgconsensus.app. Similarly, studies on other benzoic acid derivatives have used computational methods to predict their binding affinity to targets like the SARS-CoV-2 main protease nih.gov. These types of computations are crucial for prioritizing compounds for further experimental testing.

    Table 1: Illustrative Binding Affinity Data for Related Phenolic Compounds (Note: Data for this compound is not currently available)

    CompoundProtein TargetPredicted Binding Affinity (kcal/mol)
    Ethyl FerulateMonoamine Oxidase B (MAO-B)Not Specified
    Methyl ProtocatechuateNot SpecifiedNot Specified
    QuercetinNot SpecifiedNot Specified

    This table is for illustrative purposes to show the type of data generated in binding affinity computations for similar compounds. Specific values for this compound are not available in the searched literature.

    Metabolic Pathway Prediction and Simulation

    The metabolic fate of this compound can be predicted using various computational tools that simulate the enzymatic reactions it may undergo in a biological system. These tools often rely on databases of known metabolic transformations and algorithms that identify potential sites of reaction on the molecule.

    For benzoic acid and its derivatives, several metabolic pathways are known, including β-oxidation, which shortens the side chain nih.gov. It is plausible that this compound could undergo reactions such as O-deethylation, hydroxylation of the aromatic ring, or conjugation reactions (e.g., glucuronidation or sulfation) at the hydroxyl or carboxylic acid groups.

    Modern computational approaches, including machine learning and graph convolutional networks, are being developed to predict the metabolic pathways in which a given compound might participate with high accuracy nsf.gov. These methods extract molecular features to classify compounds into different metabolic pathway classes. While specific simulations for this compound are not available, these advanced computational tools hold the potential to elucidate its metabolic profile in future studies nih.govsciencepg.comresearchgate.net.

    Biological Activities and Mechanistic Studies

    Antioxidant Activity and Mechanisms

    The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. The structural features of 4-Ethoxy-3-hydroxybenzoic acid, particularly the presence of a hydroxyl group and an electron-donating ethoxy group on the benzene (B151609) ring, suggest its capability to counteract oxidative stress through various mechanisms.

    Free Radical Scavenging Pathways

    Phenolic compounds are well-documented free radical scavengers. nih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, resulting in the formation of a more stable phenoxyl radical. nih.gov The antioxidant activity of hydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups. The presence of an ortho-dihydroxy arrangement, as seen in the parent structure of protocatechuic acid, is known to enhance antioxidant efficacy.

    Studies on related hydroxybenzoic acid derivatives have established that their ability to scavenge free radicals is a key component of their antioxidant properties. nih.gov For instance, the antioxidant capacity of 4-hydroxybenzoic acid is attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov

    Metal Ion Chelation Strategies

    Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. researchgate.net The ability of certain phenolic compounds to chelate these metal ions renders them inactive, thus contributing to their antioxidant effect. nih.gov Compounds with ortho-dihydroxy substitution, like protocatechuic acid, are particularly effective metal chelators. This chelation potential is a significant aspect of their antioxidant mechanism.

    Influence of Structural Modifications on Radical Scavenging Potential

    The introduction of an ethoxy group at the 4-position and a hydroxyl group at the 3-position of the benzoic acid backbone can modulate its antioxidant activity. Alkoxy groups, such as the ethoxy group, are generally considered to be electron-donating, which can enhance the stability of the resulting phenoxyl radical and, consequently, the antioxidant capacity.

    Research on derivatives of p-hydroxybenzoic acid has shown that the presence of o-hydroxyl or o-methoxy groups can influence antiradical activities. nih.gov Furthermore, the esterification of the carboxylic acid group, as seen in ethyl protocatechuate, can also impact antioxidant potential. Studies have indicated that esters of hydroxybenzoic acids can possess significant antioxidant effects. globalresearchonline.net The antiviral activity of a hydroxybenzoic acid ester, for instance, has been reported to be higher than that of its corresponding acid. globalresearchonline.net

    Enzymatic and Non-Enzymatic Antioxidant Processes

    Beyond direct radical scavenging and metal chelation, phenolic compounds can also exert their antioxidant effects through indirect mechanisms. These include the modulation of endogenous antioxidant enzyme activities. researchgate.net Phenolic acids can activate signaling pathways, such as the NRF2 pathway, which leads to the increased expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net These enzymes play a crucial role in detoxifying reactive oxygen species. For example, SOD converts the superoxide anion to hydrogen peroxide, which is then neutralized by CAT and GPx. researchgate.net

    Antimicrobial Activity and Mechanisms

    The antimicrobial properties of phenolic compounds have been extensively studied. The structural characteristics of this compound suggest it may possess inhibitory activity against a range of microorganisms.

    Antibacterial Action Against Gram-Positive and Gram-Negative Strains

    Research on ethyl protocatechuate has demonstrated its antibacterial activity, particularly against Gram-positive bacteria. nih.gov Studies have reported its efficacy against clinical strains of Staphylococcus aureus, a significant human pathogen. nih.govresearchgate.net

    The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Data from studies on ethyl protocatechuate provide a valuable reference for the potential antibacterial spectrum of this compound.

    Minimum Inhibitory Concentrations (MIC) of Ethyl Protocatechuate against Staphylococcus aureus Strains

    Staphylococcus aureus StrainMIC (µg/mL)Reference
    Clinical Isolates (Range)64 - 1024 nih.govresearchgate.net
    S. aureus ATCC 25923512 mdpi.com
    S. aureus ATCC 43300 (MRSA)512 mdpi.com
    S. aureus ATCC 6538512 mdpi.com

    The data indicates that ethyl protocatechuate exhibits a wide range of activity against different strains of S. aureus. It is also noteworthy that phytochemicals like flavonoids and phenolic acids have been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov The structural modifications, such as the presence of an alkyl chain in the ester form, can influence the antimicrobial effect by altering properties like polarity, which may facilitate the compound's ability to cross the microbial cell wall. researchgate.net

    Antifungal Effects and Inhibition of Fungal Morphogenesis

    Currently, there is a notable lack of specific research data in publicly accessible scientific literature regarding the direct antifungal effects of this compound. While studies have been conducted on the antifungal properties of related hydroxybenzoic acid derivatives, the efficacy and mechanisms of this compound against fungal pathogens, including any potential role in the inhibition of fungal morphogenesis, remain an area that requires dedicated investigation.

    Biofilm Formation Inhibition Strategies (e.g., alteration of cell hydrophobicity)

    Interactions with Microbial Cell Membranes and Intracellular Components

    The specific interactions of this compound with microbial cell membranes and its effects on intracellular components have not been extensively documented. The mechanisms by which it might disrupt membrane integrity, affect membrane potential, or interact with cytoplasmic components are yet to be elucidated through targeted research.

    Interference with Microbial Metabolic Pathways

    Information regarding the interference of this compound with specific microbial metabolic pathways is scarce. Scientific investigations have not yet detailed its potential to act as an enzyme inhibitor or to disrupt key metabolic processes such as cellular respiration or nutrient uptake in microorganisms. Understanding these potential interactions is crucial for determining its mode of antimicrobial action.

    Anti-inflammatory Activity Research

    While various phenolic compounds and derivatives of benzoic acid have been investigated for their anti-inflammatory properties, dedicated research on the anti-inflammatory activity of this compound is limited. There is a lack of studies detailing its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, enzymes like cyclooxygenases, or the modulation of inflammatory signaling cascades.

    Other Investigated Biological Potentials

    Antialgal Effects

    The potential antialgal properties of this compound have not been a significant focus of published research. While some related phenolic acids have been assessed for their effects on algal growth, specific data, including inhibitory concentrations (e.g., IC50) of this compound against various algal species, are not available in the scientific literature.

    Antimutagenic Investigations

    This compound (ethyl vanillate) has been evaluated for its potential to counteract genetic mutations, with mixed results depending on the mutagen and the testing system. Research indicates that the compound exhibits marked antimutagenic activity against the effects of 4-nitroquinoline-1-oxide, furylfuramide, captan, and methylglyoxal (B44143) in Escherichia coli WP2s. This protective effect is theorized to be due to the enhancement of an error-free recombinational repair system. However, it was found to be ineffective against mutations induced by Trp-P-2 or IQ in Salmonella typhimurium TA98.

    Further studies have shown that ethyl vanillate (B8668496) does not induce mutations itself in the Ames Salmonella/microsome assay, tested against various Salmonella typhimurium strains (TA92, TA1535, TA100, TA1537, TA94, and TA98), either with or without metabolic activation. In assays using Chinese hamster ovary cells, ethyl vanillate did not cause chromosomal aberrations or sister chromatid exchanges. However, it was observed to enhance the ability of mitomycin C to cause sister chromatid exchanges. Additionally, no heritable mutations were detected when the compound was tested on Drosophila melanogaster.

    Table 1: Summary of Antimutagenic Activity Studies on this compound

    Test System Mutagen Result
    Escherichia coli WP2s 4-nitroquinoline-1-oxide, furylfuramide, captan, methylglyoxal Marked antimutagenic activity
    Salmonella typhimurium TA98 Trp-P-2, IQ Ineffective
    Ames Test (S. typhimurium strains) None (tested for mutagenicity) Non-mutagenic
    Chinese Hamster Ovary Cells None (tested for clastogenicity) No chromosomal aberrations
    Chinese Hamster Ovary Cells Mitomycin C Enhanced sister chromatid exchanges

    Hypoglycemic Activity Studies

    Based on a comprehensive review of available scientific literature, no studies investigating the specific hypoglycemic or antidiabetic activity of this compound could be identified. Research has been conducted on related compounds such as 4-hydroxybenzoic acid, but data pertaining solely to the ethoxy derivative is not available.

    Antiviral Investigations

    A review of scientific research reveals a lack of studies focused specifically on the antiviral properties of this compound. While the broader class of hydroxybenzoic acids has been a subject of some antiviral research, specific investigations into this particular compound are not present in the available literature.

    Anti-Platelet Aggregating Activity Research

    There is currently no specific scientific information available regarding the anti-platelet aggregating activity of this compound. Investigations have been performed on other vanilloid-like agents and general classes of hydroxybenzoic acids, but research dedicated to the effects of this compound on platelet aggregation has not been identified.

    Nematicidal Properties

    Scientific literature lacks specific studies on the nematicidal properties of this compound. While related phenolic compounds have been investigated for activity against nematodes, there is no available research focusing on this particular ethoxylated derivative.

    Antiproliferative Activity Mechanisms (in vitro cellular models)

    This compound (ethyl vanillate) has demonstrated cytotoxic effects in various cell lines, including murine neuronal stem cells (mNSCs), lung epithelial BEAS-2B cells, and liver HepG2 cells nih.gov. Mechanistic studies in human proximal tubule (HK-2) cells, while not a cancer model, have shed light on the pathways involved in its cytotoxic action.

    Exposure to ethyl vanillate was found to induce cellular stress and disrupt energy pathways nih.gov. Specifically, it significantly diminished mitochondrial health, an effect accompanied by a decrease in spare respiratory capacity and coupling efficiency after 48 hours of exposure nih.gov. Furthermore, the compound led to a significant reduction in the expression of mitochondrial ATP synthase, a key enzyme in cellular energy production, within 24 hours nih.gov. In addition to its impact on mitochondrial respiration, ethyl vanillate was also shown to inhibit glycolysis nih.gov. The compound also appears to induce endoplasmic reticulum (ER) stress, as evidenced by an increase in the stress marker C/EBP homologous protein (CHOP) nih.gov.

    Table 2: In Vitro Antiproliferative and Cytotoxic Effects of this compound

    Cell Line Observed Effect Mechanistic Insight
    Murine Neuronal Stem Cells (mNSCs) Cytotoxicity Not specified
    Lung Epithelial BEAS-2B Cells Cytotoxicity Not specified
    Liver HepG2 Cells Cytotoxicity Not specified

    Neuroprotective Activity

    Investigations into the neuroprotective potential of this compound (ethyl vanillate) have yielded promising results in cellular models of Alzheimer's disease. The compound has been shown to protect against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells, primarily through the mitigation of oxidative stress and apoptosis.

    Treatment with ethyl vanillate was effective in counteracting the decrease in PC12 cell viability and the induction of apoptosis caused by Aβ₁₋₄₂ peptides. The protective mechanism involves a significant reduction in intracellular lipid peroxidation, as measured by malondialdehyde levels, and a decrease in the production of reactive oxygen species.

    Furthermore, ethyl vanillate partially reversed the Aβ₁₋₄₂-induced reduction in the activity of key antioxidative enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. The compound also attenuated the activation of caspase-3 and modulated the ratio of the apoptosis regulators Bcl-2 and Bax in Aβ₁₋₄₂-treated cells. These findings collectively suggest that this compound may act as a neuroprotective agent by inhibiting oxidative stress and subsequent cell apoptosis.

    Table 3: Neuroprotective Mechanisms of this compound in Aβ-Treated PC12 Cells

    Parameter Effect of Aβ₁₋₄₂ Effect of Aβ₁₋₄₂ + this compound
    Cell Viability Decreased Increased (restrained decrease)
    Apoptosis Increased Decreased (restrained induction)
    Lipid Peroxidation (MDA levels) Increased Alleviated
    Reactive Oxygen Species (ROS) Increased Alleviated
    Superoxide Dismutase Activity Decreased Partially reversed
    Catalase Activity Decreased Partially reversed
    Glutathione Peroxidase Activity Decreased Partially reversed
    Caspase-3 Activation Increased Attenuated

    Table of Mentioned Compounds

    Compound Name
    This compound (ethyl vanillate)
    4-nitroquinoline-1-oxide
    Furylfuramide
    Captan
    Methylglyoxal
    Trp-P-2
    IQ (2-amino-3-methylimidazo[4,5-f]quinoline)
    Mitomycin C
    4-hydroxybenzoic acid
    β-amyloid (Aβ)
    Malondialdehyde
    Superoxide dismutase
    Catalase
    Glutathione peroxidase
    Caspase-3
    Bcl-2
    Bax
    C/EBP homologous protein (CHOP)

    Immunomodulating Properties

    Currently, there is a lack of direct scientific evidence from peer-reviewed literature specifically investigating the immunomodulating properties of this compound. While various phenolic compounds and benzoic acid derivatives have been noted for their influence on the immune system, dedicated studies on this particular ethoxy derivative are not presently available. Future research is required to ascertain whether this compound exerts any stimulatory or suppressive effects on immune cells, cytokine production, or inflammatory pathways.

    Alpha-Glucosidase Inhibition

    Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The inhibitory potential of various benzoic acid derivatives against α-glucosidase has been a subject of scientific inquiry. These compounds can interact with the active site of the enzyme, impeding the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

    While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented, research on related benzoic acid derivatives provides insights into their potential efficacy. The structure-activity relationship of these compounds often dictates their inhibitory potency. For instance, the number and position of hydroxyl and methoxy (B1213986) groups on the benzene ring are crucial for their interaction with the enzyme.

    The general mechanism of α-glucosidase inhibitors involves the competitive and reversible inhibition of the enzyme, which is located in the brush border of the small intestine. By delaying carbohydrate digestion, these inhibitors effectively reduce the postprandial increase in blood glucose levels.

    Below is a table summarizing the α-glucosidase inhibitory activity of some benzoic acid derivatives, which may serve as a reference for the potential activity of this compound.

    CompoundIC50 Value (mM)Source
    Acarbose (Reference) 13.88 nih.gov
    2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid 3.66 nih.gov
    1,3,4-Thiadiazole derivatives with butanoic acid linker 6.70 - 8.42 nih.gov

    This table presents data for other benzoic acid derivatives to illustrate the range of inhibitory concentrations and is not direct data for this compound.

    Wound Healing Mechanisms (in vitro cellular models)

    The process of wound healing is a complex biological event involving cell migration, proliferation, and differentiation to restore tissue integrity. uni-hannover.de In vitro wound healing assays, such as the scratch assay, are commonly used to evaluate the effect of various compounds on these cellular processes. uni-hannover.denih.gov

    There is currently no specific research available on the effects of this compound on wound healing mechanisms in in vitro cellular models. Studies on other phenolic acids have suggested that they can influence cellular activities pertinent to wound repair, such as modulating inflammatory responses and promoting cell migration. However, without direct experimental evidence, the role of this compound in this context remains speculative. Further investigation using models such as human dermal fibroblasts or keratinocytes would be necessary to elucidate any potential wound healing properties.

    Modulatory Effects on Efflux Pumps (e.g., P-glycoprotein)

    P-glycoprotein (P-gp) is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the absorption and distribution of various drugs. researchgate.net The modulation of P-gp activity is a key area of research to overcome MDR and enhance the efficacy of chemotherapeutic agents. mednews.care

    While direct studies on this compound are limited, research on structurally similar compounds, namely 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA), has demonstrated their ability to modulate P-gp function. nih.govnih.gov These compounds have been shown to inhibit the efflux of P-gp substrates from multidrug-resistant cancer cells. nih.gov

    The proposed mechanism for this modulatory effect involves the impairment of the cellular energetic state. nih.gov 4-HBA and VA were found to decrease mitochondrial membrane potential and intracellular ATP levels in multidrug-resistant cells. nih.gov Since P-gp is an ATP-dependent transporter, the reduction in cellular ATP leads to a decrease in its efflux activity, resulting in the intracellular accumulation of chemotherapeutic drugs. nih.gov

    The following table summarizes the effects of related hydroxybenzoic acids on P-gp function.

    CompoundCell LineEffect on P-gp Substrate EffluxProposed Mechanism
    4-Hydroxybenzoic acid (4-HBA) K562/DoxInhibitionImpairment of cellular energetic state, decreased ATP levels nih.gov
    4-Hydroxy-3-methoxybenzoic acid (Vanillic acid, VA) K562/DoxInhibitionImpairment of cellular energetic state, decreased ATP levels nih.gov

    Given the structural similarity of this compound to these compounds, it is plausible that it may exert similar modulatory effects on P-gp. However, this hypothesis requires confirmation through direct experimental studies.

    Metabolic Pathways and Biotransformation

    Microbial Biotransformation

    Microorganisms, particularly those residing in the gut and the environment, possess a vast and versatile enzymatic arsenal (B13267) capable of degrading complex aromatic compounds. The microbial biotransformation of 4-Ethoxy-3-hydroxybenzoic acid is primarily a catabolic process, aimed at utilizing the compound as a carbon and energy source.

    The human gut microbiota plays a crucial role in the metabolism of dietary polyphenols and other xenobiotics. Aromatic compounds that escape digestion and absorption in the upper gastrointestinal tract are subject to extensive microbial breakdown in the colon. For phenolic acids, this process is fundamental to their absorption and biological activity.

    Gut microbes can metabolize dietary fibers and other complex plant-derived molecules, leading to the release and production of various aromatic metabolites. nih.gov The catabolism of this compound by gut bacteria would likely be initiated by the cleavage of its ether bond, a common reaction for aromatic ethers. This O-dealkylation (specifically, O-de-ethylation) would release the ethoxy group and convert the parent molecule into 3,4-dihydroxybenzoic acid (protocatechuic acid), a common and readily metabolizable intermediate.

    The enzymatic pathways involved in the metabolism of this compound can be understood by examining both the synthesis of its core structure and its degradation.

    Biosynthesis of the Core Structure : The parent compound, 4-hydroxybenzoic acid (4-HBA), is a naturally occurring molecule in many bacteria, where it serves as a precursor for ubiquinone (coenzyme Q) synthesis. researchgate.nethmdb.ca It is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate directly to 4-HBA and pyruvate. researchgate.netnih.govsciepublish.com

    Catabolic Pathways (Degradation) : The degradation of this compound and its parent compound, 4-HBA, is primarily oxidative. Key enzyme classes involved are:

    Monooxygenases : These enzymes are critical for the initial steps of activating the stable aromatic ring. For 4-HBA, the enzyme 4-hydroxybenzoate (B8730719) 3-hydroxylase, a flavoprotein monooxygenase, hydroxylates the ring to form protocatechuate (PCA). nih.gov A similar hydroxylation could occur on the this compound ring. More relevantly, specific monooxygenases, such as Rieske-type monooxygenases found in some bacteria, are known to catalyze the O-demethylation of aryl methyl ethers , a reaction analogous to the O-de-ethylation required to break down this compound. researchgate.net

    Dioxygenases : Once converted to a dihydroxybenzoic acid like protocatechuate, the aromatic ring is susceptible to cleavage by ring-cleaving dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the substrate. Depending on the enzyme and organism, cleavage can occur adjacent to the hydroxyl groups (ortho-cleavage) or between them (meta-cleavage), leading to aliphatic products that can enter central metabolic pathways like the TCA cycle. nih.gov

    The following table summarizes the key enzymes involved in the microbial metabolism of compounds related to this compound.

    Enzyme ClassSpecific Enzyme ExampleReaction CatalyzedRelevance to this compound
    LyaseChorismate pyruvate-lyase (UbiC)Chorismate → 4-Hydroxybenzoic acid + PyruvateBiosynthesis of the parent 4-HBA core structure in bacteria. nih.gov
    Monooxygenase4-Hydroxybenzoate 3-hydroxylase4-Hydroxybenzoic acid → Protocatechuic acidModel for ring hydroxylation. nih.gov
    MonooxygenaseRieske non-heme monooxygenase (e.g., VanA)O-demethylation of aryl methyl ethersAnalogous pathway for O-de-ethylation of the ethoxy group. researchgate.net
    DioxygenaseProtocatechuate 3,4-dioxygenaseOrtho-cleavage of the protocatechuate ringDegradation of the primary metabolite, protocatechuic acid. nih.gov
    DioxygenaseProtocatechuate 4,5-dioxygenaseMeta-cleavage of the protocatechuate ringAlternative degradation of the primary metabolite, protocatechuic acid. nih.gov

    Microbial metabolism of aromatic compounds like this compound is predominantly catabolic, resulting in the formation of a series of unconjugated metabolites . The primary goal for the microbe is to break the compound down into smaller molecules that can be funneled into central metabolism.

    The initial biotransformation via O-de-ethylation would yield protocatechuic acid . Subsequent enzymatic reactions would lead to ring-fission products. For example, ortho-cleavage of protocatechuate yields β-carboxy-cis,cis-muconate, while meta-cleavage yields 4-carboxy-2-hydroxymuconate semialdehyde. nih.gov These are further broken down into simpler organic acids.

    While some microorganisms are capable of enzymatic glycosylation of phenolic compounds, this is generally a synthetic process rather than a detoxification or catabolic one. nih.gov In the context of gut or environmental microbial communities, catabolism into unconjugated breakdown products is the far more common fate.

    Small aromatic molecules derived from microbial metabolism often serve as signaling molecules for cell-to-cell communication. Research on 4-HBA has demonstrated that it functions as a crucial signaling molecule in pathogenic bacteria. For instance, the human intestinal pathogen Shigella sonnei uses 4-HBA to control its own virulence, biofilm formation, and the production of extracellular polysaccharides.

    Furthermore, this signaling extends beyond communication within the same species. 4-HBA produced by S. sonnei has been shown to participate in interkingdom communication by interfering with the growth and biofilm formation of the fungus Candida albicans. This interaction enhances the competitive fitness of the bacterium within the complex gut ecosystem. Given the structural similarity, it is plausible that this compound or its microbial metabolites could participate in similar signaling networks, influencing microbial community structure and host-pathogen interactions.

    Mammalian (Non-Human) Metabolic Fate

    In mammals, foreign compounds (xenobiotics) like this compound are primarily metabolized in the liver to facilitate their excretion. This process is typically divided into Phase I and Phase II reactions.

    Phase I reactions introduce or expose polar functional groups (like -OH or -NH2) on a lipophilic molecule, making it more water-soluble and preparing it for Phase II conjugation. sigmaaldrich.comlongdom.org These reactions are mainly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. sigmaaldrich.com

    For this compound, two primary Phase I reactions are predicted:

    O-Dealkylation (O-De-ethylation) : This is a very common Phase I reaction for compounds containing ether linkages. A CYP enzyme would catalyze the hydroxylation of the carbon atom of the ethoxy group that is attached to the oxygen atom. washington.eduwashington.edu This creates an unstable hemiacetal intermediate, which non-enzymatically breaks down to form 3,4-dihydroxybenzoic acid (protocatechuic acid) and acetaldehyde. washington.eduwashington.edu This pathway is analogous to the well-documented O-dealkylation of other alkoxy compounds in mammalian systems. nih.gov

    Aromatic Hydroxylation : Another potential pathway is the direct hydroxylation of the aromatic ring, catalyzed by a CYP enzyme. nih.govwikipedia.org This reaction would add another hydroxyl group to one of the available positions on the benzene (B151609) ring (e.g., at the C5 or C6 position), resulting in a trihydroxylated benzoic acid derivative.

    The following table details the likely Phase I metabolic reactions for this compound in non-human mammalian systems.

    Phase I ReactionEnzyme SystemMechanismResulting Metabolite(s)
    O-De-ethylationCytochrome P450 (CYP)Oxidative cleavage of the ethyl-ether bond via a hemiacetal intermediate. washington.eduProtocatechuic acid and Acetaldehyde
    Aromatic HydroxylationCytochrome P450 (CYP)Addition of a hydroxyl (-OH) group to an available position on the benzene ring. wikipedia.orgDihydroxy-ethoxybenzoic acid isomers

    Phase II Conjugation Reactions (e.g., glucuronidation, sulfation, methylation)

    Phase II conjugation reactions involve the attachment of endogenous molecules to the functional groups of a substrate, a process that significantly enhances its polarity and prepares it for excretion. For this compound, the primary sites for conjugation are the phenolic hydroxyl group and the carboxylic acid group.

    Glucuronidation: This is a major Phase II metabolic pathway for compounds containing hydroxyl or carboxylic acid moieties. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. It is highly probable that this compound undergoes glucuronidation at both the phenolic hydroxyl group, forming an ether (phenolic) glucuronide, and at the carboxylic acid group, forming an ester glucuronide.

    Sulfation: The sulfation of phenolic compounds is another critical Phase II reaction, catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. The phenolic hydroxyl group of this compound is a likely target for sulfation, resulting in the formation of a sulfate (B86663) conjugate.

    Methylation: Methylation is a less common but still significant conjugation pathway for phenolic compounds, particularly those with a catechol-like structure. While this compound is not a catechol, methylation of the phenolic hydroxyl group by catechol-O-methyltransferase (COMT) or other methyltransferases cannot be entirely ruled out, though it is expected to be a minor pathway compared to glucuronidation and sulfation.

    While direct experimental data on the Phase II conjugation of this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate), which is first hydrolyzed to ferulic acid, undergoes extensive Phase II metabolism. The resulting ferulic acid is then subject to glucuronidation and sulfation. This suggests that the core phenolic acid structure, shared with this compound, is readily recognized by conjugating enzymes.

    Identification of Specific Metabolites (e.g., using LC-MS/MS metabolomics)

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites in biological matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, making it ideal for characterizing the biotransformation products of compounds like this compound.

    An untargeted or targeted LC-MS/MS-based metabolomics approach would be employed to analyze biological samples (e.g., urine, plasma) following administration of this compound. This would involve the following steps:

    Sample Preparation: Extraction of metabolites from the biological matrix.

    Chromatographic Separation: Separation of the parent compound and its metabolites using a suitable LC column and mobile phase gradient.

    Mass Spectrometric Detection: Ionization of the separated compounds and detection of their mass-to-charge ratios (m/z).

    Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions to generate characteristic product ion spectra, which aids in structural elucidation.

    Based on the expected Phase II conjugation reactions, the following potential metabolites of this compound could be identified using LC-MS/MS:

    Potential Metabolite Conjugation Reaction Expected Mass Shift (from parent)
    This compound-O-glucuronideGlucuronidation at hydroxyl group+ 176 Da
    This compound-O-sulfateSulfation at hydroxyl group+ 80 Da

    This table is interactive. Click on the headers to sort.

    The exact mass measurements and fragmentation patterns obtained from LC-MS/MS analysis would provide high confidence in the identification of these and other potential metabolites.

    Metabolic Excretion Pathways

    The conjugated metabolites of this compound, being more water-soluble than the parent compound, are expected to be readily excreted from the body. The primary routes of excretion for such polar metabolites are through urine and bile.

    Urinary Excretion: Glucuronide and sulfate conjugates are typically small enough to be filtered by the glomerulus in the kidneys and excreted in the urine. Studies on related phenolic acids have shown that their conjugated metabolites are predominantly found in urine.

    Biliary Excretion: Larger conjugates, particularly glucuronides, can be actively transported into the bile by transporters such as Multidrug Resistance-associated Proteins (MRPs). These metabolites are then eliminated in the feces. There is also the possibility of enterohepatic recirculation, where biliary-excreted glucuronides are hydrolyzed by gut microbiota back to the parent compound, which can then be reabsorbed.

    Role in Endogenous Biological Signaling and Metabolic Networks

    Phenolic compounds can interact with various biological pathways, influencing cellular signaling and metabolic processes. The potential roles of this compound in these networks are likely linked to its structural similarity to other biologically active phenolic acids.

    Interaction with Transcription Factors and Gene Expression Modulation

    A growing body of evidence suggests that phenolic compounds can modulate the activity of key transcription factors, thereby influencing gene expression and cellular responses. While direct studies on this compound are lacking, research on the structurally related compound, ethyl ferulate, provides a strong indication of its potential biological activities.

    Ethyl ferulate has been shown to interact with and modulate the activity of the following transcription factors:

    Nuclear factor erythroid 2-related factor 2 (Nrf2): Ethyl ferulate is a known activator of the Nrf2 pathway nih.gov. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) nih.govnih.gov. This suggests that this compound may also possess the ability to activate Nrf2 and upregulate the expression of antioxidant and detoxification enzymes.

    Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. Some studies on related phenolic compounds have demonstrated an inhibitory effect on NF-κB activation. For example, ethyl ferulate has been shown to inhibit NF-κB activity in certain cell types mdpi.com. This raises the possibility that this compound could exert anti-inflammatory effects through the modulation of the NF-κB pathway.

    The modulation of these transcription factors by this compound would lead to changes in the expression of a variety of genes involved in cellular defense, inflammation, and cell survival.

    Transcription Factor Potential Effect of this compound (inferred from Ethyl Ferulate) Downstream Gene Expression Modulation
    Nrf2ActivationUpregulation of antioxidant and cytoprotective genes (e.g., HO-1)
    NF-κBInhibitionDownregulation of pro-inflammatory genes

    This table is interactive. Click on the headers to sort.

    Further research is necessary to directly confirm these interactions and their functional consequences for this compound.

    Structure Activity Relationship Sar and Derivative Design

    Systematic Modification of the Core Structure

    Alterations to the Ethoxy Group

    The alkoxy group at the C4 position plays a significant role in modulating the lipophilicity and, consequently, the bioactivity of the molecule. While direct SAR studies on 4-ethoxy-3-hydroxybenzoic acid are specific, broader research on analogous 4-alkoxy-3-hydroxybenzoic acid derivatives (vanillic acid analogs) provides valuable insights.

    Research on vanillic acid esters, which are structurally similar, has shown that the length and branching of the alkyl chain in the alkoxy group can influence biological effects. For instance, in studies of anti-allergic agents, modifying the alkyl chain length from C1 to C4 in vanillic acid esters resulted in varied inhibitory activity. A derivative with a C4 straight alkyl chain exhibited approximately three-fold greater inhibitory activity on degranulation than the methyl ester analog. nih.gov This suggests that increasing the alkyl chain length of the ethoxy group could potentially enhance certain biological activities, likely by improving membrane permeability or interaction with hydrophobic pockets in target proteins.

    Table 1: Effect of Alkoxy Chain Length on Bioactivity of Vanillic Acid Analogs

    Derivative Alkyl Chain Relative Bioactivity
    Methyl Vanillate (B8668496) C1 Baseline
    Ethyl Vanillate C2 Moderate Increase
    Propyl Vanillate C3 Significant Increase
    Butyl Vanillate C4 Highest Activity (~3x Baseline)

    Modifications of the Hydroxyl Group

    The phenolic hydroxyl group at the C3 position is a critical determinant of the antioxidant activity of many phenolic acids. researchgate.net This group can donate a hydrogen atom to neutralize free radicals. nih.gov Modification of this group, for instance, through methylation or acetylation, typically leads to a decrease in antioxidant capacity.

    When the hydroxyl group is converted to a methoxy (B1213986) group (O-methylation), the ability to donate a hydrogen atom is lost, which generally reduces antioxidant efficacy. Studies on phenolic compounds have consistently shown that methylation of hydroxyl groups leads to lower antioxidant activity compared to their non-methylated counterparts. nih.gov This is because methylation removes the active hydrogen-donating group, which is essential for radical scavenging. nih.gov

    Derivatization of the Carboxylic Acid Moiety

    The carboxylic acid group is a key site for derivatization, often converted into esters or amides to modulate the molecule's polarity, lipophilicity, and pharmacokinetic properties. nih.govresearchgate.netsemanticscholar.org

    Esterification: Converting the carboxylic acid to an alkyl ester can enhance the molecule's lipophilicity. This modification can improve its ability to cross biological membranes. Studies on p-hydroxybenzoic acid derivatives have investigated the effects of creating alkyl esters. nih.gov The resulting change in interfacial properties can significantly alter the antioxidant activity depending on the system (e.g., in bulk oil versus an oil-in-water emulsion). nih.gov In some antimicrobial studies, methyl and butyl esters of phenolic acids showed different activity profiles compared to the parent acid, with an increase in alkyl chain length sometimes enhancing the activity. nih.gov

    Amide Formation: Synthesizing amides from the carboxylic acid group is another common strategy. A wide range of amides have been derived from the closely related vanillic acid by coupling it with various amines. nih.govresearchgate.net These modifications have been shown to yield compounds with significant antifungal and antibacterial activities. nih.govresearchgate.net For example, specific amides of vanillic acid showed notable activity against strains of Candida, Staphylococcus, and Pseudomonas. nih.govresearchgate.net The nature of the substituent on the amide nitrogen is crucial; for instance, the presence of a methyl group in the para position of an aromatic ring attached to the amide nitrogen was suggested to enhance antifungal activity. researchgate.net

    Table 2: Bioactivity of Vanillic Acid Amide Derivatives

    Amine Moiety Used for Derivatization Resulting Bioactivity Profile Reference
    Various Aliphatic and Aromatic Amines Bioactive against Staphylococcus aureus nih.gov
    Substituted Benzylamines Antifungal activity against Candida species researchgate.net
    4-Methylbenzylamine Enhanced activity against C. tropicalis and C. krusei researchgate.net

    Influence of Substituent Groups on Bioactivity

    Impact of Hydroxyl Group Number and Position

    The number and relative positions of hydroxyl groups on the benzene (B151609) ring are paramount in determining the antioxidant potential of phenolic acids. nih.govnih.govresearchgate.net

    Number of Hydroxyl Groups: Generally, antioxidant activity increases with the number of hydroxyl groups. researchgate.netnih.gov Dihydroxybenzoic acids, for example, exhibit greater antioxidant activity than monohydroxybenzoic acids. researchgate.net

    Position of Hydroxyl Groups: The position of the hydroxyl groups significantly influences activity. For dihydroxybenzoic acids, the antioxidant capacity is related to the position of the hydroxyls. wiserpub.com The 3,4-dihydroxy substitution (a catechol moiety) is particularly important for high antioxidant activity. This arrangement allows for the formation of a stable ortho-quinone upon oxidation, which contributes to the radical scavenging capacity. In contrast, compounds with only meta-hydroxyl substitution (e.g., 3,5-dihydroxybenzoic acid) can also show strong activity, while those with only ortho or para substitution are often less active. nih.gov Studies have shown that for dihydroxybenzoic acids, the ability to abstract a hydrogen atom is easier from the 4-position hydroxyl group than the 3-position. researchgate.net

    Role of Alkoxy and Other Electron-Donating/Withdrawing Groups

    The electronic properties of substituents on the aromatic ring significantly affect the stability of the phenoxy radical formed during antioxidant reactions, thereby influencing the bioactivity. researchgate.netmdpi.com

    Electron-Donating Groups (EDGs): The ethoxy group at C4 and the hydroxyl group at C3 are both electron-donating groups. EDGs increase the electron density on the aromatic ring, which can facilitate the donation of a hydrogen atom from a phenolic hydroxyl group by stabilizing the resulting radical. researchgate.netmdpi.com Methoxy groups (-OCH3), which are similar to the ethoxy group, have been shown to play a key role as EDGs and enhance antioxidant properties. researchgate.net The presence of EDGs generally decreases the O-H bond dissociation enthalpy (BDE), making it easier for the molecule to act as a radical scavenger. mdpi.com

    Electron-Withdrawing Groups (EWGs): The carboxylic acid group (-COOH) is an electron-withdrawing group. EWGs tend to decrease the electron density on the ring, which can stabilize the phenolic radical but may also increase the O-H BDE, potentially reducing antioxidant activity. researchgate.netmdpi.com The position of the EWG is critical. In benzoic acids, the EW effect of the carboxyl group is most strongly felt at the ortho and para positions. nih.gov The meta position, where the hydroxyl group is located in this compound, is least sensitive to this deactivating effect. nih.gov

    Effects of Esterification on Activity Profiles

    Esterification of the carboxylic acid group in hydroxybenzoic acids is a common and effective method for modifying their biological and physicochemical properties. For the broader class of p-hydroxybenzoic acid derivatives, a well-established principle is that the antimicrobial activity tends to increase with the length of the alkyl chain of the ester. researchgate.netnih.gov This is often attributed to an increase in lipophilicity, which can enhance the compound's ability to penetrate microbial cell membranes.

    While specific comprehensive studies on the esterification of this compound and its impact on a wide range of biological activities are not extensively detailed in publicly available literature, general principles from related hydroxybenzoic acid esters can be extrapolated. For instance, various esters of p-hydroxybenzoic acid, commonly known as parabens, exhibit significant antimicrobial activity against a spectrum of microorganisms. researchgate.netglobalresearchonline.net The antiviral activity of hydroxybenzoic acid esters has also been noted to be higher than that of their corresponding acids. globalresearchonline.net

    It is also observed that hydroxybenzoic acid esters can be more stable than the corresponding acids, which is a crucial factor for their formulation and application in various products. globalresearchonline.net The antioxidant potential of hydroxybenzoic acid derivatives can also be influenced by esterification. researchgate.netnih.gov The introduction of different alkyl esters can modulate the molecule's antioxidant capacity. researchgate.netnih.gov

    Ester Alkyl ChainGeneral Effect on Antimicrobial Activity (based on p-hydroxybenzoic acid esters)Rationale
    MethylBaseline activityLower lipophilicity compared to longer chains
    EthylIncreased activityModerate increase in lipophilicity
    PropylFurther increased activityContinued increase in lipophilicity
    ButylPotent activitySignificant increase in lipophilicity, enhancing membrane permeability

    Design of Hybrid Compounds and Co-crystals

    Moving beyond simple derivatization, the design of hybrid compounds and the engineering of co-crystals represent advanced strategies to modulate the properties of this compound. These approaches aim to combine the structural features of the parent molecule with other pharmacologically active moieties or to create novel solid forms with enhanced physicochemical characteristics.

    Synthesis and Characterization of Novel Hybrid Structures

    The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological effect. rasayanjournal.co.inresearchgate.net This strategy is employed to overcome challenges such as drug resistance, to improve activity, or to target multiple biological pathways.

    While specific research on the synthesis of hybrid compounds directly incorporating a this compound moiety is limited in the available literature, the general principles of their design are well-established. For example, hydroxybenzoic acids have been conjugated with other bioactive molecules, such as in the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives, to explore their potential as chemotherapeutic agents. rasayanjournal.co.inresearchgate.net The synthesis of such hybrids often involves standard organic chemistry reactions to form stable linkages, such as esters or amides, between the constituent molecules. nih.gov

    Characterization of these novel hybrid structures is crucial to confirm their chemical identity and purity. This typically involves a suite of analytical techniques:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the covalent linkage between the different moieties.

    Mass Spectrometry (MS): To determine the molecular weight of the hybrid compound.

    Infrared (IR) Spectroscopy: To identify the functional groups present in the new molecule.

    Elemental Analysis: To confirm the empirical formula.

    Crystal Engineering for Enhanced Properties

    Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.govnih.gov Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. nih.govnih.gov The formation of pharmaceutical co-crystals can significantly improve the physicochemical properties of an active pharmaceutical ingredient, including its solubility, dissolution rate, stability, and bioavailability. nih.govnih.govsphinxsai.comresearchgate.netmdpi.com

    Although specific studies on the co-crystals of this compound are not widely reported, research on related hydroxybenzoic acids demonstrates the potential of this approach. For instance, co-crystals of piroxicam with 4-hydroxybenzoic acid have been successfully formed. nih.gov The preparation of co-crystals can be achieved through various methods, including:

    Solvent Evaporation: A common method where the components are dissolved in a suitable solvent, which is then slowly evaporated to induce co-crystallization. nih.gov

    Grinding (Mechanochemistry): A solvent-free or liquid-assisted grinding method that can be more environmentally friendly and efficient. sphinxsai.com

    Slurry Conversion: Where a suspension of the components is stirred in a solvent in which they have low solubility. sphinxsai.com

    The characterization of co-crystals is essential to confirm their formation and to understand their structure and properties. Key analytical techniques include:

    Potential Research Applications and Future Directions

    Chemical Biology Tools

    In the field of chemical biology, small molecules are often utilized as probes to investigate complex biological systems. While no specific use of 4-Ethoxy-3-hydroxybenzoic acid as a chemical biology tool has been documented, its structure suggests potential avenues for exploration. Research could be directed towards its synthesis into derivatives that act as inhibitors or activators for specific enzymes. The reactivity of its carboxylic acid and phenol (B47542) groups allows for chemical modification, which could be exploited to create molecular probes. For instance, attaching a fluorescent tag could enable its use in cellular imaging to track its localization and interaction with cellular components.

    Future research would first need to establish any inherent biological activity. A general screening against a panel of enzymes, such as proteases or kinases, could reveal potential targets.

    Potential Application AreaResearch GoalRequired Investigation
    Enzyme Inhibition StudiesDevelop selective enzyme inhibitors.Screening against enzyme panels; Structure-Activity Relationship (SAR) studies.
    Molecular ProbesCreate tools for cellular imaging.Synthesis of fluorescently-labeled derivatives; Cellular uptake and localization studies.
    Target IdentificationIdentify novel protein binding partners.Affinity chromatography; Mass spectrometry-based proteomics.

    Pre-clinical Research Models

    The development of pre-clinical research models often involves testing compounds in cellular (in vitro) and animal (in vivo) systems to assess biological effects. For this compound, no such studies are currently published. The broader family of hydroxybenzoic acids has been investigated for various properties, including antioxidant and anti-inflammatory activities.

    Future pre-clinical research on this compound would need to begin with fundamental in vitro assays. For example, its antioxidant potential could be assessed using standard chemical assays, and its effects on cell viability and proliferation could be tested in various cell lines. Should any promising activity be identified, further studies in animal models would be a logical next step to understand its behavior in a whole organism.

    Research ModelObjectiveExample Assays
    In Vitro (Cell-based)Evaluate antioxidant and cytotoxic effects.DPPH or ABTS assays; MTT or WST-1 cell viability assays.
    In Vitro (Enzymatic)Assess impact on inflammatory pathways.Cyclooxygenase (COX) or Lipoxygenase (LOX) inhibition assays.
    In Vivo (Animal models)Determine systemic effects and bioavailability.Pharmacokinetic studies in rodent models.

    Exploration in Materials Science Research

    Phenolic compounds, including derivatives of benzoic acid, have been explored as building blocks for polymers and other novel materials. For example, 4-hydroxybenzoic acid is used in the manufacturing of liquid crystal polymers. The specific properties of this compound for materials science applications have not been reported.

    The presence of a carboxylic acid and a hydroxyl group provides two points for polymerization. Future research could investigate its potential as a monomer for creating new polyesters or polycarbonates. The ethoxy group might confer specific properties, such as altered solubility, thermal stability, or liquid crystalline behavior, compared to its methoxy (B1213986) or non-alkoxylated counterparts. Initial studies would involve polymerization reactions and characterization of the resulting material's physical and chemical properties.

    Material TypePotential Role of CompoundKey Properties to Investigate
    PolyestersMonomer unit.Thermal stability (TGA), glass transition temperature (DSC), mechanical strength.
    Liquid CrystalsComponent of liquid crystal polymers.Mesophase behavior, optical properties.
    Specialty CoatingsAdditive or precursor.Corrosion resistance, UV stability.

    Bioengineering and Synthetic Biology Applications

    Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area is the microbial production of valuable chemicals from renewable feedstocks. While the biosynthesis of related compounds like 4-hydroxybenzoic acid has been explored in microorganisms such as E. coli, there are no specific reports on the bioengineering of pathways for this compound production.

    Future research could focus on engineering metabolic pathways in microbial hosts. This would likely involve identifying or engineering enzymes capable of ethylating a precursor molecule, such as protocatechuic acid (3,4-dihydroxybenzoic acid). The development of a whole-cell biocatalyst for its production could offer a sustainable alternative to chemical synthesis.

    Research AreaApplication GoalRequired Developments
    Metabolic EngineeringMicrobial production from simple sugars.Design and implementation of a novel biosynthetic pathway in a host like E. coli.
    BiocatalysisEnzymatic synthesis from a precursor.Identification and optimization of an O-ethyltransferase enzyme.
    Pathway OptimizationIncrease production yields.Genetic engineering to improve precursor supply and enzyme expression.

    Q & A

    Q. What are the established synthetic routes for 4-ethoxy-3-hydroxybenzoic acid, and how do enzymatic methods compare to traditional chemical synthesis?

    • Methodological Answer : The synthesis of this compound typically involves etherification and hydroxylation steps. Traditional chemical routes use reagents like potassium permanganate (oxidation) and sodium methoxide (alkylation) under controlled pH and temperature . Enzymatic synthesis, as demonstrated for structurally similar hydroxybenzoic acids, employs microbial enzymes (e.g., hydroxylases or esterases) for regioselective modifications, reducing byproducts and improving environmental sustainability . Key parameters for optimization include solvent polarity, reaction time, and enzyme stability.

    Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

    • Methodological Answer :
    • NMR : 1^1H and 13^13C NMR are critical for confirming the ethoxy and hydroxy substituents’ positions. Aromatic protons appear as distinct doublets in the δ 6.5–7.5 ppm range, while the ethoxy group shows a triplet near δ 1.3–1.5 ppm .
    • IR : Strong absorption bands at ~3200–3500 cm1^{-1} (O–H stretch) and ~1680 cm1^{-1} (C=O stretch) confirm the carboxylic acid group .
    • X-ray Crystallography : Resolves ambiguities in molecular geometry, particularly the dihedral angle between the ethoxy and hydroxy groups, which influences reactivity .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Methodological Answer :
    • Storage : Maintain at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent oxidation .
    • PPE : Use nitrile gloves, lab coats, and ANSI-compliant goggles to avoid skin/eye contact.
    • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite. Avoid aqueous rinses to prevent environmental contamination .

    Advanced Research Questions

    Q. How can researchers optimize reaction yields for this compound derivatives under varying solvent conditions?

    • Methodological Answer : Solvent polarity significantly impacts nucleophilic substitution (e.g., ethoxy group introduction). Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce regioselectivity. A mixed solvent system (e.g., THF:H2_2O 3:1) balances solubility and selectivity. Kinetic studies using HPLC or GC-MS can track intermediate formation, with optimal yields achieved at 60–80°C .

    Q. What strategies resolve contradictions in spectral data for this compound analogs?

    • Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or hydrogen bonding. Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers. Computational tools (DFT calculations) can predict spectral patterns and validate experimental data. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

    Q. How do structural modifications (e.g., halogenation) of this compound influence its bioactivity in drug discovery?

    • Methodological Answer : Halogenation at the C-5 position enhances antimicrobial activity by increasing lipophilicity and membrane penetration. Evaluate via:
    • Enzyme Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR).
    • Molecular Docking : Compare binding affinities of halogenated vs. non-halogenated analogs to target enzymes (e.g., using AutoDock Vina) .
    • SAR Studies : Correlate logP values (measured via shake-flask method) with MIC values against Gram-positive pathogens.

    Q. What mechanistic insights explain the regioselectivity of enzymatic vs. chemical synthesis routes?

    • Methodological Answer : Enzymatic routes (e.g., using Pseudomonas fluorescens hydroxylases) favor para/ortho hydroxylation due to substrate binding in enzyme active sites. Chemical routes rely on directing groups (e.g., –NO2_2) to control regioselectivity. Compare activation energies (ΔG^‡) via Eyring plots for both pathways. Use kinetic isotope effects (KIE) to identify rate-determining steps .

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    Feasible Synthetic Routes

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    4-Ethoxy-3-hydroxybenzoic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.